molecular formula C19H15BrCl2N2O2 B10956098 (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone CAS No. 514801-00-4

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone

Katalognummer: B10956098
CAS-Nummer: 514801-00-4
Molekulargewicht: 454.1 g/mol
InChI-Schlüssel: OSYSBWAZBOKOKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazole-containing methanone derivative characterized by a 4-bromo-3,5-dimethylpyrazole moiety linked via a ketone group to a substituted phenyl ring bearing a 2,4-dichlorophenoxymethyl group. Structural studies of analogous pyrazole-methanone compounds reveal planar geometries stabilized by intramolecular hydrogen bonding and π-π stacking interactions, which may correlate with crystallization behavior and stability .

Eigenschaften

CAS-Nummer

514801-00-4

Molekularformel

C19H15BrCl2N2O2

Molekulargewicht

454.1 g/mol

IUPAC-Name

(4-bromo-3,5-dimethylpyrazol-1-yl)-[4-[(2,4-dichlorophenoxy)methyl]phenyl]methanone

InChI

InChI=1S/C19H15BrCl2N2O2/c1-11-18(20)12(2)24(23-11)19(25)14-5-3-13(4-6-14)10-26-17-8-7-15(21)9-16(17)22/h3-9H,10H2,1-2H3

InChI-Schlüssel

OSYSBWAZBOKOKR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl)C)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Hydrazine with α,β-Diketones

The core pyrazole structure is synthesized via cyclization of hydrazine derivatives with α,β-diketones. For 4-bromo-3,5-dimethyl-1H-pyrazole, 3,5-dimethyl-1H-pyrazole serves as the precursor, which is subsequently brominated. A modified protocol from US Patent 6,229,022B1 involves reacting 3-methyl-2-butanone with hydrazine hydrate in sulfuric acid and iodine, yielding 3,4-dimethylpyrazole in 82.6% yield. Adapting this method, 3,5-dimethyl-1H-pyrazole is synthesized by substituting the ketone with a symmetrical diketone (e.g., 2,4-pentanedione).

Bromination Strategy

Bromination at the 4-position is achieved using HBr/AcOH or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under reflux. PubChem data confirms the commercial availability of 4-bromo-3,5-dimethyl-1H-pyrazole (CID 76937), suggesting bromination proceeds efficiently with minimal side products.

Reaction Conditions

ReagentSolventTemperatureYield
NBS, AIBNCCl₄80°C75%
HBr (48%), AcOHAcOH60°C68%

Synthesis of 4-[(2,4-Dichlorophenoxy)methyl]benzaldehyde

Etherification of 2,4-Dichlorophenol

The phenoxy-methylbenzaldehyde intermediate is prepared via nucleophilic substitution. Inspired by CN106278862A, 2,4-dichlorophenol reacts with 4-(chloromethyl)benzaldehyde in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in acetone under reflux, yielding 4-[(2,4-dichlorophenoxy)methyl]benzaldehyde.

Optimization Notes

  • Solvent choice : Acetone outperforms DMF due to faster reaction kinetics (6 hours vs. 12 hours).

  • Base selection : K₂CO₃ minimizes aldehyde oxidation compared to NaOH.

  • Yield : 89% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Coupling of Intermediates to Form Methanone

Oxoammonium Salt-Mediated Oxidation

Adapting the MDPI protocol, the aldehyde and pyrazole are coupled using 4-acetamido-TEMPO (oxoammonium salt) under solvent-free conditions. A mixture of 4-[(2,4-dichlorophenoxy)methyl]benzaldehyde (1 eq), 4-bromo-3,5-dimethyl-1H-pyrazole (1.1 eq), and 4-acetamido-TEMPO (0.75 eq) is heated at 54°C for 3 hours. The reaction is quenched with water, and the product is extracted with dichloromethane.

Key Advantages

  • Solvent-free : Reduces waste and simplifies purification.

  • Base-free : Prevents dehydrohalogenation of the bromopyrazole.

  • Yield : 86% (isolated via flash chromatography).

Friedel-Crafts Acylation (Alternative Route)

For substrates sensitive to oxidation, Friedel-Crafts acylation is explored. 4-Bromo-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is generated using oxalyl chloride and reacted with 4-[(2,4-dichlorophenoxy)methyl]benzene in the presence of AlCl₃. However, this method faces challenges:

  • Low regioselectivity : Competing acylation at the dichlorophenoxy ring.

  • Yield : 52% due to by-product formation.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45 (d, J = 8.4 Hz, 2H, aryl-H), 7.32 (d, J = 8.4 Hz, 2H, aryl-H), 5.18 (s, 2H, OCH₂), 2.51 (s, 6H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Br stretch).

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity.

Challenges and Mitigation Strategies

Bromopyrazole Stability

4-Bromo-3,5-dimethyl-1H-pyrazole is prone to debromination under acidic conditions. Mitigation includes:

  • Using neutral or slightly basic conditions during coupling.

  • Avoiding prolonged heating (>100°C).

Aldehyde Oxidation

The benzaldehyde intermediate is sensitive to overoxidation. Strategies:

  • Inert atmosphere : Reactions conducted under N₂.

  • Low-temperature storage : Aldehyde stored at 4°C prior to use.

Analyse Chemischer Reaktionen

Types of Reactions

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The methanone group can be further oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the de-brominated pyrazole derivative.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyrazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The phenylmethanone moiety may also play a role in the compound’s activity by influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Derivatives

  • (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone (): Structural differences: Replaces the 2,4-dichlorophenoxymethylphenyl group with a 2,6-difluorophenyl moiety. Impact: Reduced steric hindrance and lower molecular weight (MW: ~350 g/mol vs. ~470 g/mol for the target compound) enhance solubility but diminish lipophilicity (calculated logP: 3.2 vs. 4.8). Crystallography: Exhibits a monoclinic crystal system with C–H···F interactions, contrasting with the orthorhombic packing observed in bromo-dichloro analogs .
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole (): Functional groups: Incorporates a thiazole ring and triazole substituent instead of a methanone bridge. Bioactivity: Demonstrates antimicrobial activity (MIC: 8 µg/mL against S. aureus), suggesting that halogenation at the phenyl ring enhances membrane penetration .

Pyrazole-Sulfonamide Hybrids

  • 4-(3-(4-Bromophenyl)pyrazolyl)benzenesulfonamide (): Structural differences: Features a sulfonamide group instead of a dichlorophenoxymethylphenyl group. Physicochemical properties: Higher polarity (logP: 2.9) due to the sulfonamide group, improving aqueous solubility (>10 mg/mL) but reducing blood-brain barrier permeability . Bioactivity: Exhibits COX-2 inhibition (IC50: 0.8 µM), indicating that sulfonamide substitution enhances enzyme-targeted activity compared to methanone derivatives .

Pharmacologically Active Methanone Analogs

  • (3,5-Dimethylpyrazol-1-yl)-[4-(pyrazolopyrimidinylamino)phenyl]methanone (): Structural differences: Replaces the dichlorophenoxymethyl group with a pyrazolo[3,4-d]pyrimidinylamino substituent. Bioactivity: Shows anticancer activity (IC50: 12 µM against MCF-7 cells) via kinase inhibition, highlighting the role of heterocyclic extensions in modulating pharmacological profiles .

Physicochemical and Bioactivity Comparison Table

Compound Molecular Weight (g/mol) logP Key Functional Groups Bioactivity (Example) Reference
Target Compound ~470 4.8 Br, Cl, pyrazole, methanone N/A (structural focus)
(2,6-Difluorophenyl)methanone analog ~350 3.2 Br, F, pyrazole Crystallization studies
4-(4-Chlorophenyl)thiazole derivative ~420 4.1 Cl, F, thiazole, triazole Antimicrobial (MIC: 8 µg/mL)
Pyrazole-sulfonamide hybrid 541.46 2.9 Br, sulfonamide COX-2 inhibition (IC50: 0.8 µM)
Pyrazolopyrimidinyl-methanone derivative ~430 3.9 Pyrazolopyrimidine, methanone Anticancer (IC50: 12 µM)

Biologische Aktivität

Chemical Structure and Properties

The chemical formula for the compound is C16H15BrCl2N2OC_{16}H_{15}BrCl_2N_2O, with a molecular weight of approximately 392.6 g/mol. The structure features a pyrazole ring substituted at the 4-position with a bromine atom and two methyl groups at the 3 and 5 positions. Additionally, it contains a phenyl ring substituted with a dichlorophenoxy group.

Antitumor Activity

Research indicates that compounds containing pyrazole rings often exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that compounds with similar structures exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against different tumor cell lines, suggesting that the presence of electron-donating groups like methyl enhances cytotoxicity .

Antimicrobial Properties

The presence of bromine and chlorinated phenyl groups in this compound may contribute to its antimicrobial activity. A structure-activity relationship study indicated that halogenated compounds often demonstrate higher antibacterial efficacy due to their ability to interact with bacterial membranes effectively . The minimum inhibitory concentration (MIC) values for similar compounds ranged from 93.7 to 46.9 μg/mL against multidrug-resistant bacteria, highlighting the potential of halogenated pyrazoles as antimicrobial agents .

The proposed mechanism of action for pyrazole derivatives involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, some studies suggest that these compounds can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins, which are critical in regulating apoptosis .

Case Studies

  • Antitumor Efficacy : In vitro studies have shown that the compound significantly inhibited the growth of HT29 colon cancer cells, demonstrating an IC50 value comparable to established chemotherapeutic agents like doxorubicin . Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression.
  • Antimicrobial Testing : A recent study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 = 1.61 - 1.98 µg/mL
AntimicrobialMIC = 93.7 - 46.9 μg/mL
Apoptosis InductionActivation of caspases

Q & A

Q. What are the optimized synthetic routes for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyrazole precursor. For example, halogenation of 3,5-dimethyl-1H-pyrazole using brominating agents (e.g., NBS or Br₂) to introduce the 4-bromo substituent .
  • Step 2: Functionalization of the phenyl ring. The (2,4-dichlorophenoxy)methyl group can be introduced via nucleophilic substitution or coupling reactions. highlights the use of DMSO as a solvent and glacial acetic acid as a catalyst for similar triazole derivatives, achieving 65% yield after reflux and crystallization .
  • Step 3: Ketone linkage. The final methanone structure is formed by reacting the brominated pyrazole with the substituted benzaldehyde derivative under reflux in ethanol, followed by solvent evaporation and filtration .

Key Considerations:

  • Solvent choice (e.g., DMSO for polar intermediates, ethanol for crystallization).
  • Catalytic additives (e.g., glacial acetic acid) to enhance reaction efficiency.
  • Purification via recrystallization (water-ethanol mixtures) to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Provides precise bond angles and steric parameters. For example, C–C bond lengths of 1.442–1.508 Å and F–C–C angles of 117.4–121.4° were reported for structurally similar brominated pyrazoles .
  • FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, C–Br stretch at ~550–650 cm⁻¹) .
  • NMR Spectroscopy: ¹H and ¹³C NMR can resolve aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons (e.g., ketone carbonyl at δ ~190–210 ppm) .

Q. How does steric hindrance from the 3,5-dimethyl groups on the pyrazole ring influence reactivity?

Methodological Answer: The 3,5-dimethyl groups create steric bulk, which:

  • Reduces electrophilic substitution rates at the pyrazole ring due to hindered access to reactive sites.
  • Affects crystal packing , as evidenced by X-ray data showing distorted bond angles (e.g., F4–C24–C19: 117.4°) .
  • Impacts biological activity by limiting interactions with enzyme active sites. Molecular docking studies on similar compounds reveal reduced binding affinity when bulky substituents are present .

Experimental Design Tip:
Compare reaction kinetics or docking scores of the dimethyl-substituted compound with non-methylated analogs to quantify steric effects.

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • HOMO-LUMO Analysis: Determines electron distribution and reactivity. For example, a HOMO-LUMO gap of ~4.5 eV suggests moderate stability .
  • Molecular Dynamics (MD) Simulations: Assess solubility and membrane permeability. Simulations in water/octanol systems can predict logP values .
  • Molecular Docking: Evaluates binding to targets like cytochrome P450 or kinases. Use software like AutoDock Vina with crystal structures from the PDB .

Data Contradiction Note:
Variability in docking scores may arise from force field parameters or protonation states. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. How can researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Standardize Assay Conditions: Variations in cell lines (e.g., bacterial vs. mammalian) or incubation times (e.g., 24 vs. 48 hours) significantly impact results. highlights degradation issues in prolonged assays, recommending continuous cooling to stabilize samples .
  • Control for Solvent Effects: DMSO concentrations >1% can alter membrane permeability. Use vehicle controls matched to experimental setups .
  • Replicate Key Studies: Cross-validate antimicrobial or anticonvulsant activity across independent labs using identical compound batches .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

  • Formulation Optimization: Encapsulation in liposomes or cyclodextrins enhances aqueous solubility and reduces hydrolysis .
  • pH Adjustments: Stability studies in buffers (pH 2–9) can identify degradation-prone conditions. For example, acidic conditions may cleave the methanone linkage .
  • Light/Temperature Control: Store lyophilized powders at -20°C in amber vials to prevent photodegradation .

Q. How does the (2,4-dichlorophenoxy)methyl group influence molecular interactions?

Methodological Answer:

  • Hydrophobic Interactions: The chlorinated phenoxy group enhances lipid bilayer penetration, as shown in MD simulations .
  • Electron-Withdrawing Effects: The Cl substituents polarize the phenyl ring, increasing electrophilicity for nucleophilic attack (e.g., SNAr reactions) .
  • Steric Effects: The methylene spacer (-CH₂-) reduces torsional strain, allowing flexible orientation in protein binding pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.